1,2-Bis(bromomethyl)benzene

Vue d'ensemble

Description

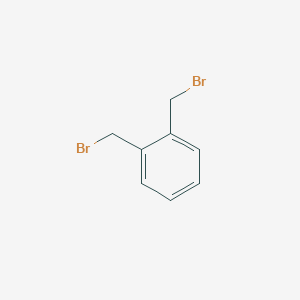

1,2-Bis(bromomethyl)benzene, also known as o-xylylene dibromide, is an organic compound with the molecular formula C₈H₈Br₂. It is characterized by two bromomethyl groups attached to a benzene ring. This compound is a white to light yellow crystalline powder and is used in various chemical syntheses due to its reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Bis(bromomethyl)benzene can be synthesized through the bromination of o-xylene. The process involves the reaction of o-xylene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at room temperature. The bromination reaction proceeds as follows: [ \text{o-xylene} + 2 \text{Br}_2 \rightarrow \text{this compound} + 2 \text{HBr} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves similar bromination reactions but with optimized conditions to ensure high yield and purity. The process may include steps such as distillation under reduced pressure to purify the final product .

Analyse Des Réactions Chimiques

1,2-Bis(bromomethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols. For example, reaction with sodium azide in dimethyl sulfoxide (DMSO) yields the corresponding azide compound.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in DMSO at room temperature.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Azides, amines, alcohols, and thiols.

Oxidation: Carboxylic acids and aldehydes.

Reduction: Methyl-substituted benzene derivatives.

Applications De Recherche Scientifique

1,2-Bis(bromomethyl)benzene is used in various scientific research applications, including:

Chemistry: It serves as a reagent in the synthesis of isothioureas, which are inhibitors of human nitric oxide synthases.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It is involved in the development of compounds with potential therapeutic applications.

Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1,2-Bis(bromomethyl)benzene involves its reactivity as a bifunctional alkylating agent. The bromomethyl groups can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in the synthesis of complex organic molecules and in modifying biological macromolecules .

Comparaison Avec Des Composés Similaires

1,2-Bis(bromomethyl)benzene can be compared with other similar compounds such as:

1,4-Bis(bromomethyl)benzene: Similar structure but with bromomethyl groups at the para positions. It exhibits different reactivity due to the positional difference.

1,3-Bis(bromomethyl)benzene: Bromomethyl groups at the meta positions, leading to distinct chemical behavior.

1,2-Dibromoethane: A simpler structure with two bromine atoms on an ethane backbone, used as an alkylating agent in different contexts.

Uniqueness: this compound is unique due to its ortho-substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. This positional arrangement allows for specific applications in organic synthesis that are not possible with its meta or para isomers .

Activité Biologique

1,2-Bis(bromomethyl)benzene, also known as o-xylylene dibromide, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and its applications in medicinal chemistry, particularly focusing on its role in inhibiting human nitric oxide synthases and other biological pathways.

This compound is synthesized through photobromination reactions using N-bromosuccinimide (NBS) under visible light irradiation. This method has been reported to enhance selectivity and yield for various brominated products, including this compound . The structure can be represented as follows:

Its solubility characteristics indicate that it is soluble in organic solvents like toluene and ethanol but insoluble in water .

Inhibition of Nitric Oxide Synthases

One of the notable biological activities of this compound is its role in the synthesis of isothioureas, which are known inhibitors of human nitric oxide synthases (NOS). NOS plays a critical role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes. Inhibition of NOS can have therapeutic implications in conditions such as hypertension and neurodegenerative diseases .

Cytotoxicity and Antiproliferative Effects

Research has indicated that this compound exhibits cytotoxic properties against various cancer cell lines. In studies evaluating its antiproliferative effects, it was found to induce cell death in a dose-dependent manner. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of several brominated compounds, including this compound. The results demonstrated significant growth inhibition in MCF-7 breast cancer cells with an IC50 value indicating effective potency. The study highlighted the importance of bromine substitution in enhancing biological activity compared to non-brominated analogs .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 12.5 | MCF-7 |

| Non-brominated analog | 45.0 | MCF-7 |

Mechanistic Insights

Further mechanistic studies revealed that this compound affects cellular signaling pathways associated with apoptosis. Specifically, it was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action contributes to its effectiveness as a chemotherapeutic agent .

Safety and Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that the compound may cause skin irritation and has potential mutagenic effects. Long-term exposure studies are necessary to fully understand its safety implications in therapeutic contexts .

Propriétés

IUPAC Name |

1,2-bis(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKAYWMGPDWLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059019 | |

| Record name | Xylylene dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-13-4 | |

| Record name | 1,2-Bis(bromomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Bis(bromomethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(bromomethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-bis(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylylene dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-dibromo-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-BIS(BROMOMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FRJ55E5UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,2-Bis(bromomethyl)benzene?

A1: this compound, also known as α,α′‐Dibromo‐o‐xylene, has the molecular formula C8H8Br2 and a molecular weight of 263.97 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: The compound's structure can be elucidated using various spectroscopic techniques. These include Infrared Spectroscopy (IR), proton and carbon-13 Nuclear Magnetic Resonance (1H-NMR and 13C-NMR), and Mass Spectrometry (MS). [, , , ]

Q3: What is the dipole moment of this compound?

A3: In hexane, at a temperature of 20°C, the dipole moment of this compound is measured to be 1.98 D. []

Q4: What is the primary use of this compound in organic synthesis?

A4: this compound serves as a precursor to o-quinodimethane (o-QDM), a highly reactive diene. o-QDM readily participates in Diels-Alder reactions, leading to the formation of diverse cyclic compounds. [, ]

Q5: Can you provide examples of specific reactions where this compound is employed?

A5: Certainly. This compound is utilized in synthesizing a range of compounds, including:

- Macrocycles: It acts as an electrophile in reactions leading to cyclophanes, crown ethers, hemispherands, and spherands. [, , ]

- Cryptands and Hemicarcerands: These complex structures can be constructed using this compound. [, ]

- Bridged Bicyclic Systems: Reactions with 3-sulfolenes, facilitated by this compound, produce bridged [3.2.1] and [4.2.1] bicyclic structures. [, ]

- Heterocycles: This reagent contributes to the synthesis of various heterocyclic compounds, including benzothiazepines and benzoxadiazocines. [, ]

- Organoselenium Compounds: Reactions with potassium selenocyanate yield valuable organoselenium macrocycles. []

Q6: How is o-quinodimethane generated from this compound?

A6: o-Quinodimethane generation from this compound can be achieved through several methods:

- Electroreduction: Constant-current electroreduction in the presence of a dienophile facilitates Diels-Alder cycloaddition reactions. [, , , ]

- Zinc Reduction: Treatment with zinc powder, often under ultrasound irradiation, generates o-QDM, enabling cycloaddition with various substrates. [, ]

- Redox-Catalysis: Electrochemical methods employing redox catalysts can also produce o-QDM. []

Q7: Are there any challenges associated with using this compound in Diels-Alder reactions?

A7: Yes, one notable challenge is the thermal instability of o-QDM. High temperatures are often required for its generation in situ, leading to rapid, irreversible reactions with substrates like C60. This can hinder the regioselectivity of the Diels-Alder process. []

Q8: Are there any alternative methods for preparing compounds typically synthesized using this compound?

A8: While this compound is a common reagent, alternative synthetic routes might exist depending on the target molecule. These could involve different starting materials, catalysts, or reaction conditions. Evaluating alternatives requires a case-by-case assessment considering factors like yield, cost, and environmental impact. []

Q9: What precautions should be taken when handling this compound?

A9: this compound is corrosive and a lachrymator. It hydrolyzes to form hydrobromic acid (HBr). Proper personal protective equipment, including gloves and eye protection, should be worn during handling. Contact with skin and eyes should be avoided. Storage should be in a cool, dry place away from moisture. [, ]

- Computational Chemistry: Investigating the reactivity and properties of this compound and its derivatives using computational tools like Density Functional Theory (DFT) can offer valuable insights into reaction mechanisms and guide the design of new synthetic strategies. [, ]

- Green Chemistry: Exploring greener alternatives to traditional synthetic methods, such as electrochemistry and ultrasound-assisted reactions, can minimize environmental impact and improve the sustainability of chemical processes. [, , ]

- Structure-Activity Relationships: Systematic modifications of the this compound scaffold and investigating their impact on reactivity and product selectivity are crucial for developing tailored compounds with specific applications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.